molecular formula C15H15N2NaO4P+ B12754504 Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt CAS No. 160092-86-4

Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt

Cat. No.: B12754504
CAS No.: 160092-86-4
M. Wt: 341.25 g/mol
InChI Key: VKYHZLSKPBVJOG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoate group, a pyridinylmethyl group, and a hydroxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt typically involves multiple steps. One common method involves the reaction of ethyl 4-aminobenzoate with a pyridinylmethyl derivative under controlled conditions. The hydroxyphosphinyl group is then introduced through a subsequent reaction, often involving a phosphinylating agent. The final step involves the formation of the monosodium salt, which is achieved by neutralizing the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.

    Reduction: The pyridinylmethyl group can be reduced to form corresponding amines.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amines, and various substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt involves its interaction with specific molecular targets. The hydroxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinylmethyl group can bind to nucleic acids, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler analog used as a local anesthetic.

    Ethyl 4-((pyridin-3-ylmethyl)amino)benzoate: Lacks the hydroxyphosphinyl group but shares similar structural features.

    Ethyl 4-(((hydroxyphosphinyl)methyl)amino)benzoate: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

Ethyl 4-(((hydroxyphosphinyl)-3-pyridinylmethyl)amino)benzoate monosodium salt is unique due to the presence of both the hydroxyphosphinyl and pyridinylmethyl groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

160092-86-4

Molecular Formula

C15H15N2NaO4P+

Molecular Weight

341.25 g/mol

IUPAC Name

sodium;[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]-oxido-oxophosphanium

InChI

InChI=1S/C15H15N2O4P.Na/c1-2-21-15(18)11-5-7-13(8-6-11)17-14(22(19)20)12-4-3-9-16-10-12;/h3-10,14,17H,2H2,1H3;/q;+1

InChI Key

VKYHZLSKPBVJOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)[P+](=O)[O-].[Na+]

Origin of Product

United States

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